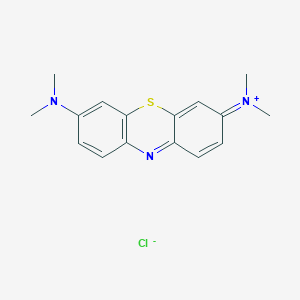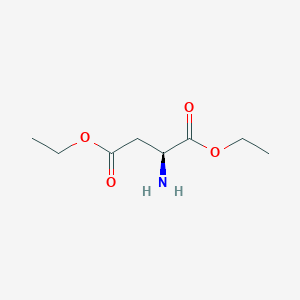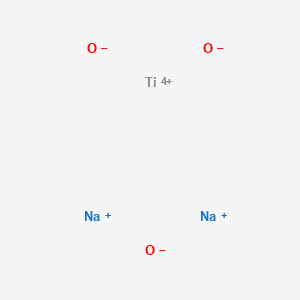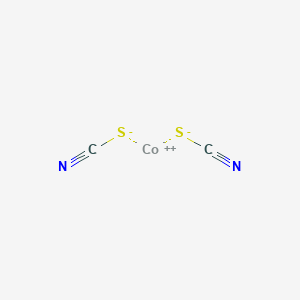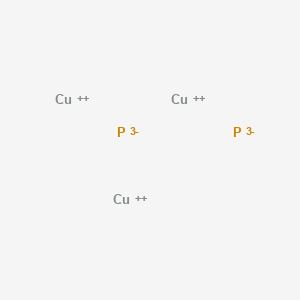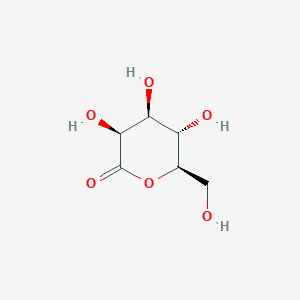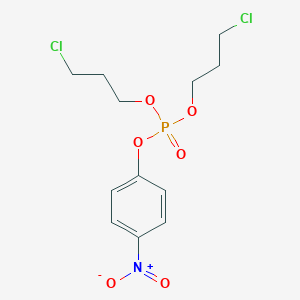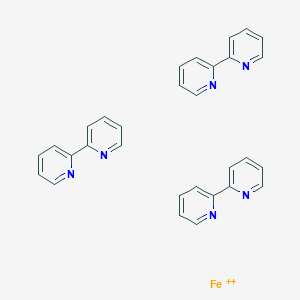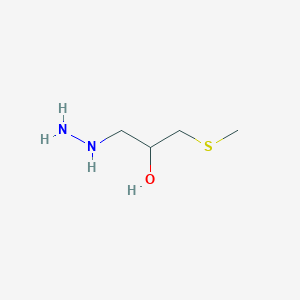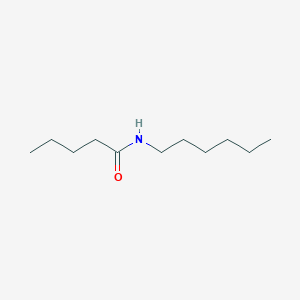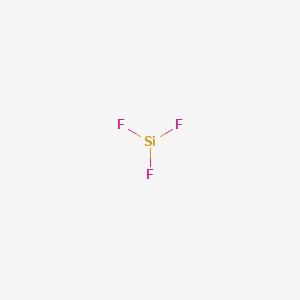
Trifluorosilyl radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluorosilyl radical is a highly reactive and versatile compound that has been extensively studied in recent years due to its unique properties. It is a radical species that contains a silicon atom and three fluorine atoms. The trifluorosilyl radical is an important intermediate in various chemical reactions, including polymerization, cross-coupling reactions, and organic synthesis.
Mécanisme D'action
The mechanism of action of trifluorosilyl radical is complex and depends on the specific reaction in which it is involved. Generally, the trifluorosilyl radical acts as a reactive intermediate that can undergo various reactions, such as addition, substitution, and radical coupling. The reactivity of the trifluorosilyl radical is due to the high electronegativity of the fluorine atoms, which makes the silicon atom highly electrophilic.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of trifluorosilyl radical. However, it is known to be a highly reactive species that can potentially cause oxidative damage to biological molecules, such as proteins, lipids, and DNA. Therefore, caution should be taken when handling trifluorosilyl radical in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of trifluorosilyl radical is its high reactivity, which makes it a useful intermediate in various chemical reactions. It is also a versatile compound that can be used in the synthesis of various organic compounds and materials. However, the high reactivity of trifluorosilyl radical can also be a limitation, as it can be difficult to control the reaction and prevent unwanted side reactions.
Orientations Futures
There are several future directions for the research on trifluorosilyl radical. One direction is the development of new synthesis methods that are more efficient and selective. Another direction is the exploration of new applications for trifluorosilyl radical in organic synthesis, polymerization, and materials science. Additionally, the investigation of the biochemical and physiological effects of trifluorosilyl radical is an important area of future research.
Méthodes De Synthèse
There are several methods for the synthesis of trifluorosilyl radical, including photolysis, thermolysis, and electrochemical reduction. The most commonly used method is photolysis, which involves the irradiation of a precursor molecule with UV light. The precursor molecule can be a silane or a silyl ether, and the photolysis reaction generates the trifluorosilyl radical. Another method for the synthesis of trifluorosilyl radical is thermolysis, which involves the heating of a precursor molecule to high temperatures. Electrochemical reduction is also a viable method for the synthesis of trifluorosilyl radical.
Applications De Recherche Scientifique
Trifluorosilyl radical has a wide range of scientific research applications, including organic synthesis, polymerization, and materials science. It is a versatile intermediate that can be used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. Trifluorosilyl radical is also used in the polymerization of various monomers, including styrene, acrylates, and vinyl ethers. In addition, it is used in the preparation of various materials, such as coatings, adhesives, and composites.
Propriétés
Numéro CAS |
14835-14-4 |
|---|---|
Nom du produit |
Trifluorosilyl radical |
Formule moléculaire |
F3Si |
Poids moléculaire |
85.08 g/mol |
InChI |
InChI=1S/F3Si/c1-4(2)3 |
Clé InChI |
ATVLVRVBCRICNU-UHFFFAOYSA-N |
SMILES |
F[Si](F)F |
SMILES canonique |
F[Si](F)F |
Autres numéros CAS |
14835-14-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




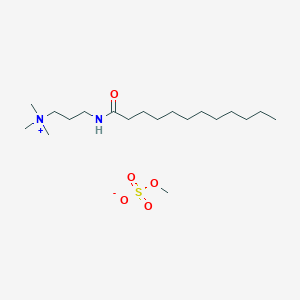
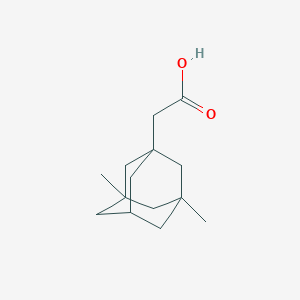
![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
